molecular formula C21H22FN3O3S B2955261 N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1261012-03-6

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2955261
CAS No.: 1261012-03-6
M. Wt: 415.48
InChI Key: JUSFZRIWPXRICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H22FN3O3S and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the structural class that includes thieno[3,2-d]pyrimidin derivatives have been explored for their potential in radioligand development for positron emission tomography (PET) imaging. One study detailed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcasing the importance of fluorine-18 labelled compounds in in vivo imaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Antitumor and Antimicrobial Activities

Research has shown that pyrimidine and thienopyrimidine derivatives exhibit potential antitumor and antimicrobial activities. For instance, acyclonucleoside hydroxamic acids, which share a core structural motif with thieno[3,2-d]pyrimidines, have been synthesized as potential antitumor agents, targeting ribonucleotide reductase for cancer treatment (Farr et al., 1989). Additionally, novel thienopyrimidine linked rhodanine derivatives were prepared and exhibited significant antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds in addressing microbial infections (Kerru et al., 2019).

Synthesis of Bioactive Molecules

The versatility of thieno[3,2-d]pyrimidine derivatives in the synthesis of bioactive molecules is notable. For example, one study described the one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, illustrating the synthetic utility of these compounds in creating molecules with potential biological activities (Dyachenko et al., 2020).

Dual Cytokine Regulation

Compounds structurally related to N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide have been investigated for their ability to regulate cytokines. A pyrimidylpiperazine derivative demonstrated dual cytokine regulation, inhibiting tumor necrosis factor-alpha while augmenting interleukin-10 production, offering a novel approach to treat conditions like septic shock and rheumatoid arthritis (Fukuda et al., 2000).

Properties

IUPAC Name

N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-13-11-15(7-8-16(13)22)25-20(27)19-17(9-10-29-19)24(21(25)28)12-18(26)23-14-5-3-2-4-6-14/h7-11,14,17,19H,2-6,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEALFSAQWPRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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